4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)12-7-4-8-13(9-12)22-15(20)14(10-21-22)11-5-2-1-3-6-11/h1-10H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTSPFWGOFPTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197224 | |
| Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324008-98-2 | |
| Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324008-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce amine derivatives.
Scientific Research Applications
4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and stabilizing the compound-target complex. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrazole ring significantly influence physicochemical and biological properties. Key analogs are compared below:
Table 1: Structural and Electronic Comparison of Pyrazole Derivatives
Key Observations :
Structural and Crystallographic Insights
Crystallographic data for analogs reveal conformational preferences:
- 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å. The nitro group adopts a coplanar orientation with the pyrazole ring, favoring intermolecular hydrogen bonding.
- 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine () lacks reported crystallographic data but is hypothesized to exhibit similar planar geometry due to aromatic stacking.
Biological Activity
4-Phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H12F3N3
- Molecular Weight : 303.28 g/mol
- CAS Number : 324008-98-2
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of this compound against Gram-positive bacteria. For instance, it has shown significant growth inhibition against Staphylococcus aureus with low minimum inhibitory concentrations (MIC) and bactericidal effects in time-kill assays. The compound also demonstrated moderate inhibition of biofilm formation and destruction, indicating its potential utility in treating biofilm-associated infections .
Anticancer Properties
The compound's anticancer activity has been reported in various cancer cell lines. It has been shown to inhibit the proliferation of several cancer types, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. In vitro studies suggest that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative effects, making them promising candidates for cancer therapy .
Table 1: Summary of Anticancer Activity
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lung Cancer | A549 | 15.2 | Induction of apoptosis |
| Breast Cancer | MDA-MB-231 | 12.8 | Cell cycle arrest |
| Liver Cancer | HepG2 | 10.5 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, demonstrating a significant reduction in inflammatory markers and mediators. Its efficacy was comparable to standard anti-inflammatory drugs like diclofenac sodium .
The mechanisms underlying the biological activities of this compound involve interactions with specific biological targets:
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulates cell cycle regulators.
- Anti-inflammatory Pathway : The compound inhibits cyclooxygenase (COX) enzymes and reduces the production of pro-inflammatory cytokines.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study demonstrated that the compound effectively reduced bacterial load in infected animal models, showcasing its potential for clinical applications in treating bacterial infections.
-
Case Study on Cancer Treatment :
- In a preclinical trial involving breast cancer models, treatment with this pyrazole derivative resulted in a significant decrease in tumor size and improved survival rates.
Q & A
Q. What are the established synthetic routes for 4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine?
The compound is typically synthesized via cyclization reactions or nucleophilic substitution. One method involves reacting thiourea analogues with halogenated precursors under reflux conditions, followed by purification via recrystallization. For example, halogenated pyrazol-5-amine derivatives are synthesized from thiourea intermediates, with structural confirmation via X-ray crystallography . Another approach employs condensation reactions of substituted aldehydes with pyrazole precursors under solvent-free conditions, yielding α,β-unsaturated ketones as intermediates .
Q. How is the structural identity of this compound validated in academic research?
X-ray crystallography is the gold standard for structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data and resolve crystal structures. For instance, studies have reported triclinic crystal systems (space group P1) with detailed unit cell parameters (e.g., a = 8.5088 Å, b = 9.8797 Å, c = 10.4264 Å) . Hydrogen bonding and π-π stacking interactions are often highlighted to explain molecular packing .
Q. What spectroscopic techniques are employed for characterization?
- IR spectroscopy : Identifies functional groups like NH₂ (stretching ~3300 cm⁻¹) and C-F (stretching ~1100 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals for trifluoromethyl groups (δ ~120 ppm).
- Mass spectrometry : Confirms molecular weight (e.g., m/z 375.36 for derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
Discrepancies may arise from disorder in aromatic substituents or solvent molecules. Strategies include:
Q. What experimental designs optimize synthetic yield and purity?
- Reaction optimization : Varying temperature (e.g., 80–120°C), solvent (DMF vs. ethanol), and catalysts (e.g., POCl₃ for cyclization) .
- Design of Experiments (DoE) : Statistical screening of factors like stoichiometry and reaction time. For example, POCl₃-mediated cyclization at 120°C improved yields from 60% to 85% in pyrazole derivatives .
- Purification : Gradient column chromatography (hexane/EtOAc) or preparative HPLC for polar byproducts .
Q. How are structure-activity relationships (SAR) explored for biological applications?
- In vitro assays : Testing against bacterial (e.g., Mycobacterium tuberculosis) or cancer cell lines (e.g., MCF-7), with IC₅₀ values calculated .
- Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and membrane permeability. For example, fluorinated analogues showed 2–3× higher antitubercular activity compared to non-halogenated derivatives .
- Docking studies : Using software like AutoDock to predict binding affinities with target enzymes (e.g., enoyl-ACP reductase) .
Q. What methodologies address contradictions in biological assay results?
- Dose-response validation : Repeating assays with tighter concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility.
- Off-target profiling : Screening against unrelated enzymes (e.g., carbonic anhydrase) to assess selectivity .
- Metabolic stability tests : Liver microsome assays to rule out rapid degradation as a cause of false negatives .
Data Analysis and Technical Challenges
Q. How are computational methods integrated with experimental data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
